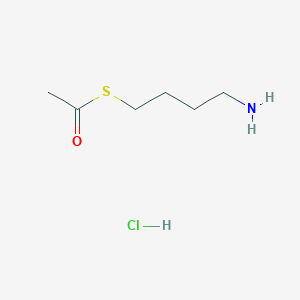![molecular formula C7H12O2 B6284002 2-oxaspiro[3.4]octan-6-ol CAS No. 2408969-82-2](/img/new.no-structure.jpg)
2-oxaspiro[3.4]octan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[34]octan-6-ol is a heterocyclic compound characterized by a spiro-connected oxirane and cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxaspiro[3.4]octan-6-ol can be achieved through several methods. One common approach involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures, followed by the addition of 1,3-dichloroacetone . The reaction mixture is then treated with lithium naphthalenide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and conventional chemical transformations makes this compound feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.4]octan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Oxaspiro[3.4]octan-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxaspiro[3.4]octan-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.4]octan-1-one: Another spiro compound with a similar structure but different functional groups.
2-Azaspiro[3.4]octan-6-ol: A related compound with a nitrogen atom in the spiro ring.
Uniqueness
2-Oxaspiro[34]octan-6-ol is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
2408969-82-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-oxaspiro[3.4]octan-6-ol |
InChI |
InChI=1S/C7H12O2/c8-6-1-2-7(3-6)4-9-5-7/h6,8H,1-5H2 |
InChI Key |
KREFMAMLAFRBRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1O)COC2 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6283940.png)

